Reverse Transcriptase Inhibition: N-Demethyl Rifampicin Is a Stronger Inhibitor than Rifampicin
N-Demethyl Rifampicin differs fundamentally from its parent rifampicin by preferentially targeting viral RNA-dependent DNA polymerase (reverse transcriptase) rather than bacterial DNA-dependent RNA polymerase. In a seminal report by Gallo et al. (1970), the cancer-associated reverse transcriptase from human leukemic lymphoblasts was 'strongly inhibited by N-demethylrifampicin, and to a lesser extent by rifampicin' [1]. This establishes a rank-order potency difference, with N-Demethyl Rifampicin exhibiting superior inhibition of this oncology-relevant target enzyme compared to the parent antibiotic, which is principally an antibacterial agent.
| Evidence Dimension | Inhibitory activity against viral/reverse transcriptase (RNA-dependent DNA polymerase) |
|---|---|
| Target Compound Data | Described as 'strongly inhibited' the enzyme from human leukemic lymphoblasts |
| Comparator Or Baseline | Rifampicin – described as inhibiting the enzyme 'to a lesser extent' |
| Quantified Difference | Qualitative rank order: N-Demethyl Rifampicin > Rifampicin (exact IC50 values are not provided in the abstract; the data originates from Gallo et al., Nature 228, 927, 1970, as cited in [1]). |
| Conditions | Enzyme source: lymphoblasts of leukemic patients; in vitro biochemical assay context (Gallo et al., 1970) |
Why This Matters
For research groups studying reverse transcriptase biology or screening for antiviral/anticancer agents targeting this enzyme, N-Demethyl Rifampicin offers a differentiated and more potent tool compound profile compared to rifampicin.
- [1] Brockman, W. W., et al. (1971). Streptovaricins inhibit RNA Dependent DNA Polymerase Present in an Oncogenic RNA Virus. Nature, 230, 249–250. View Source
